![molecular formula C10H10Cl3NO3 B14174401 [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 3567-30-4](/img/structure/B14174401.png)
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two chlorine atoms on the 2-position of the propyl chain, a hydroxyl group on the 3-position, and a chlorophenyl group attached to the 3-position as well. The carbamate group is attached to the hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate typically involves multiple steps. One common method includes the reaction of 2-chlorophenyl magnesium bromide with 2,2-dichloroacetaldehyde to form the intermediate compound. This intermediate is then reacted with phosgene to introduce the carbamate group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the compound is produced efficiently and meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted carbamates. These derivatives can have different properties and applications, making this compound a valuable starting material in organic synthesis.
Scientific Research Applications
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate include:
1,3-Dichloropropan-2-ol: An organic compound with similar chlorinated propyl structure.
2,3-Dichlorophenylpiperazine: A compound with a dichlorophenyl group and similar reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and properties. The presence of both the chlorophenyl and carbamate groups allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in various fields of research and industry.
Properties
CAS No. |
3567-30-4 |
|---|---|
Molecular Formula |
C10H10Cl3NO3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-7-4-2-1-3-6(7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16) |
InChI Key |
BJXPMDRBEHGNRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(COC(=O)N)(Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




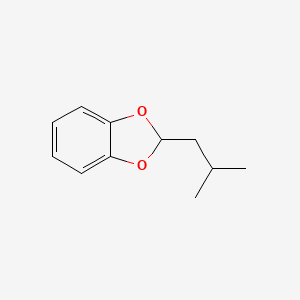
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)


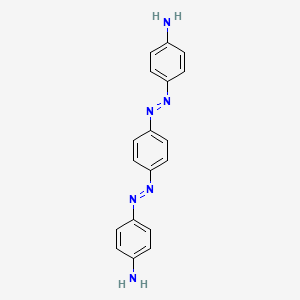

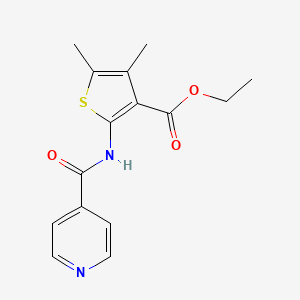
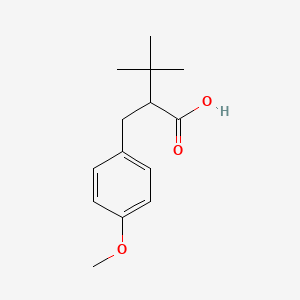
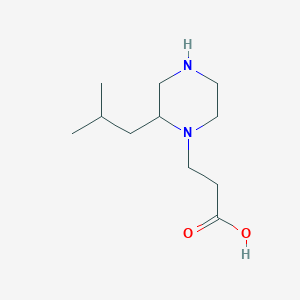
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
